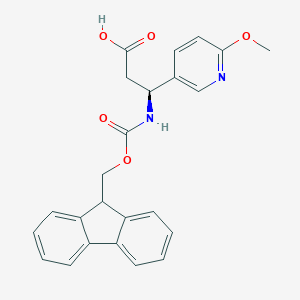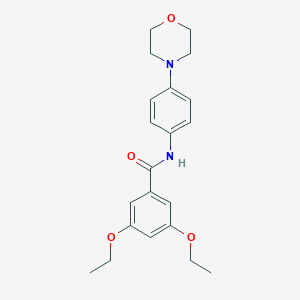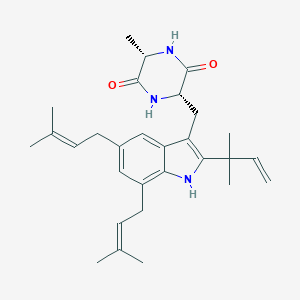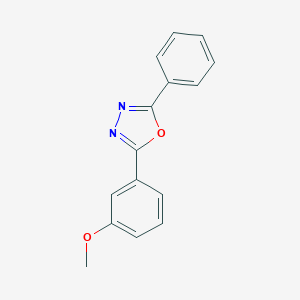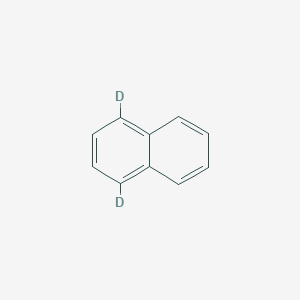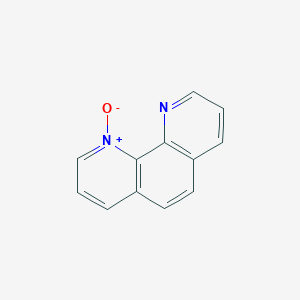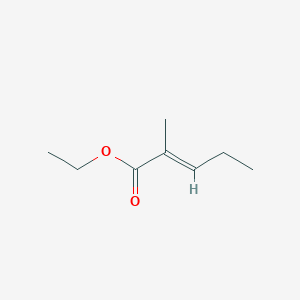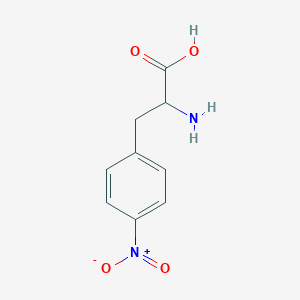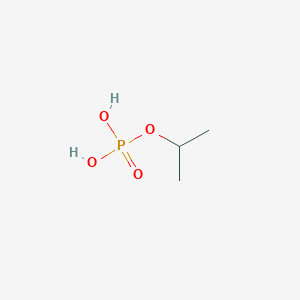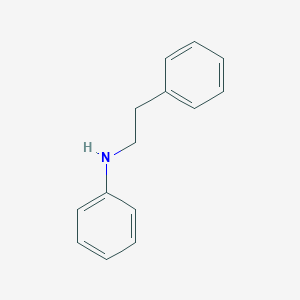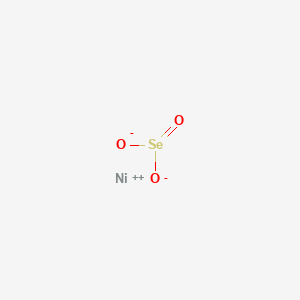
Nickel(2+) selenite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+) selenite is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a combination of nickel and selenite ions, with the chemical formula NiSeO3. Nickel(2+) selenite is a white crystalline solid that is soluble in water and has a molecular weight of 212.61 g/mol. In
作用機序
The mechanism of action of nickel(2+) selenite is not yet fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, nickel(2+) selenite has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of proteins involved in cell survival and proliferation. In bacteria, nickel(2+) selenite has been shown to inhibit the activity of enzymes involved in bacterial metabolism and growth.
生化学的および生理学的効果
Nickel(2+) selenite has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that nickel(2+) selenite can induce oxidative stress, DNA damage, and apoptosis in cancer cells. In bacteria, nickel(2+) selenite has been shown to inhibit growth and induce cell death. However, the effects of nickel(2+) selenite on human health and the environment are not yet fully understood, and further research is needed to determine its potential risks and benefits.
実験室実験の利点と制限
One advantage of using nickel(2+) selenite in lab experiments is its unique properties, such as its optical and electrical properties, which make it a potential candidate for the development of new materials and devices. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, the synthesis of nickel(2+) selenite can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on nickel(2+) selenite, including:
1. Further studies on the mechanism of action and potential applications in biomedicine, such as the development of new anticancer drugs and antibacterial agents.
2. Studies on the environmental and health effects of nickel(2+) selenite, including its potential toxicity and bioaccumulation in the food chain.
3. Development of new synthesis methods and characterization techniques for nickel(2+) selenite, to improve its properties and applications in various fields.
4. Studies on the potential applications of nickel(2+) selenite in energy storage and conversion, such as the development of new batteries and solar cells.
Conclusion:
In conclusion, nickel(2+) selenite is a chemical compound that has potential applications in various fields of scientific research, including materials science, catalysis, and biomedicine. Its unique properties and potential benefits make it a promising candidate for further research, but its potential risks and limitations require careful consideration and evaluation. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of nickel(2+) selenite.
合成法
The synthesis of nickel(2+) selenite can be achieved through various methods, including chemical precipitation, hydrothermal synthesis, and solvothermal synthesis. Chemical precipitation involves mixing nickel(2+) chloride and sodium selenite in water, followed by the addition of sodium hydroxide to adjust the pH. Hydrothermal synthesis involves heating a mixture of nickel(2+) chloride and sodium selenite in water under high pressure and temperature. Solvothermal synthesis involves dissolving nickel(2+) chloride and sodium selenite in a solvent, such as ethanol or water, and heating the mixture under high pressure.
科学的研究の応用
Nickel(2+) selenite has potential applications in various fields of scientific research, including materials science, catalysis, and biomedicine. In materials science, nickel(2+) selenite has been studied for its unique optical and electrical properties, making it a potential candidate for the development of new materials for electronic devices. In catalysis, nickel(2+) selenite has been shown to exhibit high catalytic activity in various chemical reactions, making it a potential catalyst for industrial processes. In biomedicine, nickel(2+) selenite has been studied for its potential anticancer properties, as well as its ability to inhibit bacterial growth.
特性
CAS番号 |
10101-96-9 |
|---|---|
製品名 |
Nickel(2+) selenite |
分子式 |
NiO3Se |
分子量 |
185.66 g/mol |
IUPAC名 |
nickel(2+);selenite |
InChI |
InChI=1S/Ni.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChIキー |
GHSAOVDWYLDVNT-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Ni+2] |
正規SMILES |
[O-][Se](=O)[O-].[Ni+2] |
その他のCAS番号 |
10101-96-9 |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



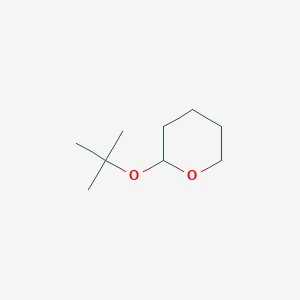
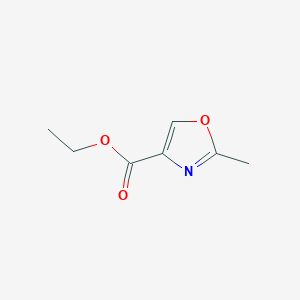
![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)
